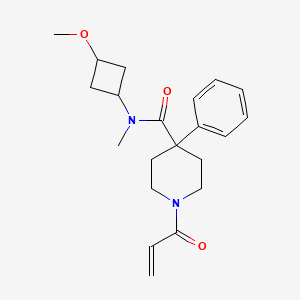
N-(3-Methoxycyclobutyl)-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Methoxycyclobutyl)-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is commonly referred to as MCOPPB and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
作用机制
The exact mechanism of action of MCOPPB is not fully understood, but studies have suggested that it acts on the cholinergic and glutamatergic systems in the brain. MCOPPB has been shown to increase acetylcholine release and enhance cholinergic neurotransmission, which may contribute to its neuroprotective effects. The compound has also been shown to modulate glutamatergic neurotransmission, which is involved in learning and memory processes.
Biochemical and Physiological Effects:
Studies have shown that MCOPPB can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. The compound has also been shown to have anxiolytic and antidepressant effects, which may be due to its modulation of neurotransmitter systems in the brain. MCOPPB has been shown to increase acetylcholine release and enhance cholinergic neurotransmission, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
MCOPPB has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has been shown to have high yield. MCOPPB has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one limitation of MCOPPB is that its mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.
未来方向
There are several potential future directions for research on MCOPPB. One area of interest is the compound's potential therapeutic applications in neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of MCOPPB and its effects on neurotransmitter systems in the brain. Additionally, studies are needed to evaluate the safety and efficacy of MCOPPB in human clinical trials. Overall, MCOPPB has shown promising results in various studies and may have significant potential for the development of new treatments for neurological disorders.
合成方法
The synthesis of MCOPPB involves the reaction of piperidine-4-carboxylic acid with 3-methoxycyclobutanone in the presence of sodium hydride. The resulting product is then reacted with N-methyl-4-phenyl-1-prop-2-enoyl chloride to obtain MCOPPB in high yield.
科学研究应用
MCOPPB has been extensively studied for its potential therapeutic applications in various neurological disorders. Studies have shown that the compound exhibits neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. MCOPPB has also been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.
属性
IUPAC Name |
N-(3-methoxycyclobutyl)-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-4-19(24)23-12-10-21(11-13-23,16-8-6-5-7-9-16)20(25)22(2)17-14-18(15-17)26-3/h4-9,17-18H,1,10-15H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQFTTCGGBBERG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC(C1)OC)C(=O)C2(CCN(CC2)C(=O)C=C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridazine-3-carboxylic acid](/img/structure/B2631643.png)
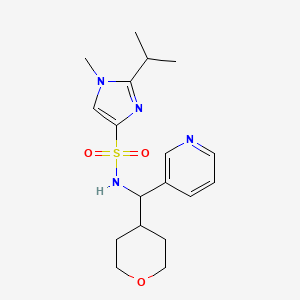
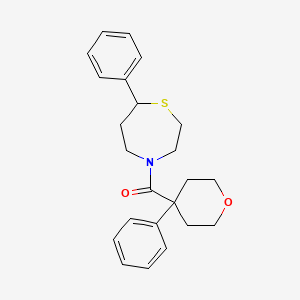
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2631650.png)
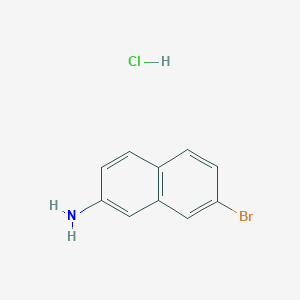
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-chloro-6-fluorobenzamide](/img/structure/B2631652.png)
![(2As,8aR)-1,2,2a,8a-tetrahydrocyclobuta[b]chromen-8-one](/img/structure/B2631654.png)
![N-Methyl-N-[[3-(trifluoromethyl)phenyl]carbamoyl]formamide](/img/structure/B2631656.png)
![2-[(2-Methylpropyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B2631658.png)
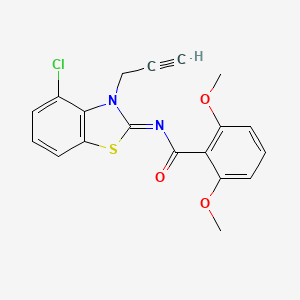

![N-(2-furylmethyl)-4-{[1-(2-methylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2631662.png)

